4-[(Dimethylamino)methyl]phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(dimethylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10(2)7-8-3-5-9(11)6-4-8/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVPEIKDMMISQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041495 | |
| Record name | 4-((Dimethylamino)methyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103-87-7 | |
| Record name | 4-[(Dimethylamino)methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((Dimethylamino)methyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-[(dimethylamino)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-((Dimethylamino)methyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-dimethylamino-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-((DIMETHYLAMINO)METHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA8M8AIM6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 4 Dimethylamino Methyl Phenol and Its Derivatives
Direct Synthesis Routes for 4-[(Dimethylamino)methyl]phenol
The most prominent and widely utilized method for the direct synthesis of this compound is the Mannich reaction. This three-component condensation reaction provides a straightforward pathway to the target molecule.
Mannich Reaction Strategies
The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. In the case of this compound synthesis, phenol (B47542) acts as the carbon acid, formaldehyde is the aldehyde, and dimethylamine (B145610) serves as the secondary amine. The reaction proceeds via the formation of an iminium ion from dimethylamine and formaldehyde, which then electrophilically attacks the electron-rich phenol ring, primarily at the ortho and para positions.
The conventional approach to the Mannich reaction is carried out in a suitable solvent. scitepress.org For instance, the synthesis of a derivative, 4-allyl-6-(dimethylamino)methyl-2-methoxyphenol, was achieved by reacting eugenol, formaldehyde, and dimethylamine in ethanol (B145695) under reflux conditions at 78°C for 90 minutes, yielding 86.39% of the product. scitepress.org This method, while effective, often requires significant reaction times and solvent usage. Another example involves the reaction of 3-acetamidophenol with formaldehyde and dimethylamine in methanol (B129727) to produce 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol. google.com
A variation of this is the synthesis of 2,4,6-tris(dimethylaminomethyl)phenol (B167129), where phenol is reacted with an aqueous solution of dimethylamine and formaldehyde. patsnap.com The process involves first mixing phenol and the dimethylamine solution, followed by the dropwise addition of formaldehyde. The reaction mixture is then heated to 90-95°C. patsnap.com
Table 1: Examples of Traditional Solution-Phase Mannich Reactions
| Starting Phenol | Amine | Aldehyde Source | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Eugenol | Dimethylamine | Formaldehyde | Ethanol | Reflux, 78°C, 90 min | 4-allyl-6-(dimethylamino)methyl-2-methoxyphenol | 86.39% | scitepress.org |
| 3-Acetamidophenol | Dimethylamine | Formalin (37%) | Methanol | Ice bath | 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol | 67% | google.com |
| Phenol | Dimethylamine (aq. solution) | Formaldehyde (aq. solution) | Water | 90-95°C | 2,4,6-tris(dimethylaminomethyl)phenol | <85% | patsnap.com |
To address the environmental concerns associated with solvent use, solvent-free Mannich reactions have been developed. These methods are often faster and more environmentally friendly. One such approach for synthesizing this compound involves the direct reaction of phenol, formaldehyde, and dimethylamine without a solvent. This technique offers a greener alternative to traditional solution-phase methods.
A significant advancement in solvent-free synthesis is the use of infrared (IR) irradiation. This technique provides a rapid and efficient method for the synthesis of this compound. The reaction of phenol with 2 to 4 equivalents of formaldehyde and 1 to 2 equivalents of dimethylamine under a 250 W infrared lamp for 15 to 30 minutes can produce the target compound in up to 87% yield after purification.
Table 2: Infrared Irradiation-Assisted Synthesis of this compound
| Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Phenol, Formaldehyde (2–4 eq.), Dimethylamine (1–2 eq.) | Solvent-free, 250 W IR lamp | 15–30 minutes | Up to 87% |
Paraformaldehyde, a solid polymer of formaldehyde, serves as a convenient and easy-to-handle substitute for aqueous formaldehyde solutions (formalin). nih.govgoogle.com Its use in the Mannich reaction involves the in-situ depolymerization to generate formaldehyde, which then participates in the reaction. This approach avoids the large volumes of water associated with formalin, simplifying downstream processing and reducing wastewater. google.com
The synthesis of 2,4,6-tris(dimethylaminomethyl)phenol has been successfully achieved by reacting phenol and an aqueous solution of dimethylamine with paraformaldehyde. google.com In this process, phenol and the dimethylamine solution are mixed first, and then paraformaldehyde is added in portions over a period of 0.5 to 1 hour. The reaction is then conducted at a temperature between 30 and 100°C for 1 to 4 hours. google.com The depolymerization of paraformaldehyde can be influenced by various factors, including temperature and the presence of catalysts. nih.govresearchgate.net
Optimization of Reaction Parameters
The yield and selectivity of the Mannich reaction for the synthesis of this compound and its derivatives are highly dependent on the reaction parameters. Key factors that can be optimized include:
Molar Ratios of Reactants: The stoichiometry of the phenol, formaldehyde, and dimethylamine is crucial. For instance, in the IR-assisted synthesis, using 2-4 equivalents of formaldehyde and 1-2 equivalents of dimethylamine relative to phenol was found to be effective.
Temperature: The reaction temperature significantly impacts the reaction rate and the formation of byproducts. In the synthesis of 2,4,6-tris(dimethylaminomethyl)phenol using paraformaldehyde, a reaction temperature in the range of 30-100°C is employed. google.com
Reaction Time: The duration of the reaction needs to be sufficient for completion without leading to the degradation of products. The IR-assisted method drastically reduces the reaction time to 15-30 minutes, while the paraformaldehyde method requires 1-4 hours. google.com
Catalyst: While the Mannich reaction can proceed without a catalyst, acid or base catalysis can enhance the reaction rate. The choice of catalyst can also influence the regioselectivity of the substitution on the phenol ring.
By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity.
Stoichiometric Ratio Effects
The stoichiometry of the reactants—phenol, formaldehyde, and dimethylamine—plays a critical role in determining the product distribution. By carefully controlling the molar ratios, one can selectively favor the formation of mono-, di-, or tri-substituted products. For instance, the synthesis of 2,4,6-tris(dimethylaminomethyl)phenol, a common accelerator for epoxy resins, involves reacting phenol with an excess of formaldehyde and dimethylamine. google.comwikipedia.org Conversely, to favor the formation of the mono-substituted this compound, a more controlled stoichiometry is required. Research has shown that tailoring the ratio of the substrate to formaldehyde and the amine can selectively yield either single or double Mannich bases. nih.gov
Temperature and Time Dependencies
Reaction temperature and duration are crucial parameters that influence the yield and purity of this compound. The Mannich reaction is typically conducted under reflux conditions. For example, the synthesis of a derivative, 4-allyl-6-(dimethylamino)methyl-2-methoxyphenol, was achieved by reacting eugenol, formaldehyde, and dimethylamine in ethanol at 78°C for 90 minutes, resulting in a high yield. scitepress.orgscitepress.org A study on the synthesis of 2,4,6-tris(dimethylaminomethyl)phenol outlines a reaction temperature of 70-80°C for 2-3 hours. google.com The progress of the reaction can be monitored over time to determine the optimal reaction duration for maximizing the yield of the desired product.
Catalyst Influence in Mannich Reactions
The Mannich reaction is often catalyzed by acid. youtube.comyoutube.com The acid facilitates the formation of the reactive iminium ion from the amine and formaldehyde. While mineral acids like hydrochloric acid are commonly used, the choice of catalyst can influence the reaction's orientation and efficiency. youtube.com For instance, the use of trifluoroacetic acid as both a solvent and a catalyst in the Mannich reaction of unsymmetrical ketones has been shown to lead to a high degree of isomeric purity in the products. orgsyn.org The catalytic system can be optimized to enhance the reaction rate and selectivity towards the desired aminomethylated phenol.
Purification Methodologies and Yield Enhancement
Following the reaction, purification of this compound is essential to remove unreacted starting materials, byproducts, and catalysts. Common purification techniques include distillation, crystallization, and chromatography. In the synthesis of 2,4,6-tris(dimethylaminomethyl)phenol, after the reaction, an oily water separation is performed, followed by vacuum distillation to remove water and isolate the product. google.com Recrystallization from a suitable solvent is another effective method for obtaining a pure crystalline product. nih.gov To enhance the yield, optimization of all reaction parameters, including stoichiometry, temperature, time, and catalyst, is crucial. Furthermore, efficient extraction and purification processes minimize product loss.
Synthesis of Functionalized Derivatives of this compound
The versatile nature of this compound allows for its further functionalization to create a variety of derivatives with specific properties.
Synthesis of Schiff Base Derivatives
Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. In the context of this compound, its amino group can react with various aldehydes to form Schiff base derivatives. For example, a general procedure involves mixing the aminophenol derivative with an aldehyde in a solvent like ethanol, often with a few drops of a catalyst such as glacial acetic acid, and stirring at room temperature or refluxing. nih.govrsc.org The progress of the reaction is monitored by thin-layer chromatography (TLC), and the resulting precipitate is filtered and recrystallized. nih.gov This method has been used to synthesize a variety of Schiff bases with high yields. nih.govresearchgate.net
The table below illustrates the synthesis of various Schiff base derivatives from aminophenols, showcasing the reactants and resulting products.
| Amine Reactant | Aldehyde/Ketone Reactant | Resulting Schiff Base | Reference |
| N¹,N¹-dimethylbenzene-1,4-diamine | Isovanillin | (E)-5-(((4-(Dimethylamino)phenyl)imino)methyl)-2-methoxyphenol | nih.gov |
| 4-Aminophenol (B1666318) | 4-(Dimethylamino)benzaldehyde | 4-((4-(Dimethylamino)benzylidene)amino)phenol | nih.gov |
| 2-Aminophenol | 4-Dimethylaminocinnamaldehyde | 2-{[3-4-(Dimethylamino)phenyl-2-propenylidene]amino}phenol | researchgate.net |
| 2-Amino-4-chlorophenol | N-(2-(4-bromophenyl)-3-(dimethylamino)-allylidene)-N-methylmethanaminium perchlorate | A novel N₂O₂ Schiff base derivative | rsc.org |
Preparation of Hindered Amine Light Stabilizers (HALS) Analogs
While direct synthesis of HALS analogs from this compound is not extensively detailed in the provided search results, the fundamental structure of this compound lends itself to such modifications. HALS are characterized by a sterically hindered amine functionality, typically a 2,2,6,6-tetramethylpiperidine (B32323) ring. To prepare HALS analogs from this compound, one would need to introduce this sterically hindered amine moiety. This could potentially be achieved through a multi-step synthesis.
A hypothetical pathway could involve the initial synthesis of a precursor containing the hindered amine group, which is then reacted with phenol and formaldehyde in a Mannich-type reaction. Alternatively, the dimethylamino group of this compound could potentially be displaced or modified to form the required sterically hindered amine structure, although this would likely be a challenging synthetic transformation. Further research into specific synthetic routes is required to delineate the precise methodologies for preparing HALS analogs from this starting material.
Derivatization for Azo Dye Synthesis
Azo dyes, characterized by the functional group R-N=N-R', represent a significant class of organic colorants. Their synthesis is a cornerstone of industrial chemistry, typically involving a two-step process: diazotization followed by azo coupling. unb.ca
The general procedure begins with the diazotization of a primary aromatic amine. This reaction involves treating the amine with nitrous acid (HNO₂), which is commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺Cl⁻). ijasrm.comcuhk.edu.hk
The second step is the azo coupling reaction, where the electrophilic diazonium salt reacts with a coupling agent. Suitable coupling agents are electron-rich aromatic compounds, such as phenols or anilines. unb.calibretexts.org this compound is an effective coupling agent due to the presence of the strongly activating hydroxyl (-OH) group and the dimethylaminomethyl group. These substituents increase the electron density of the benzene (B151609) ring, facilitating electrophilic aromatic substitution at the position ortho to the hydroxyl group.
The reaction involves adding the cold diazonium salt solution to an alkaline solution of this compound, also cooled in an ice bath. libretexts.org The coupling results in the formation of a brightly colored azo compound, where the two aromatic rings are linked by the characteristic nitrogen-nitrogen double bond (-N=N-). The specific color of the resulting dye is influenced by the chemical nature of both the diazonium salt and the coupling agent. cuhk.edu.hk
Synthesis of Cholinesterase Inhibitor Analogs
The core structure of 4-[(dialkylamino)methyl]phenol has been utilized as a scaffold for the design and synthesis of novel cholinesterase inhibitors, which are investigated for their potential in treating Alzheimer's disease. nih.govdoi.org A prominent synthetic strategy involves creating a series of derivatives where a secondary amine is linked to the phenolic oxygen via an alkyl chain of varying length. nih.govresearchgate.net
While many studies focus on the diethylamino analog due to its biological activity, the synthetic route is applicable to the dimethylamino structure. The synthesis typically commences with p-hydroxybenzaldehyde and proceeds as follows:
Alkylation of the Phenolic Hydroxyl Group : The p-hydroxybenzaldehyde is first reacted with an ω-dibromoalkane (e.g., 1,8-dibromooctane) in the presence of a base such as potassium carbonate (K₂CO₃). This step attaches one end of the alkyl chain to the phenolic oxygen, forming an ω-bromoalkoxybenzaldehyde intermediate. doi.org
Reductive Amination : The aldehyde group of the intermediate is then reacted with a secondary amine (such as diethylamine). The resulting iminium ion is reduced in situ using a mild reducing agent like sodium triacetoxyborohydride (B8407120) to yield the final 4-[(dialkylamino)methyl]phenol derivative. doi.org
This modular approach allows for the systematic modification of both the alkyl spacer length and the amine moiety, enabling detailed structure-activity relationship (SAR) studies. doi.org Research has shown that the length of the alkyl chain is a critical determinant of inhibitory potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, in a series of 4-[(diethylamino)methyl]-phenol derivatives, a spacer of eight methylene (B1212753) units was found to be optimal. nih.govdoi.org
| Compound | Linker Length (n) | Secondary Amine | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Selectivity (AChE/BChE) |
|---|---|---|---|---|---|
| 25 | 8 | Pyrrolidine | 220 | 48 | 4.58 |
| 26 | 8 | Piperidine | 149 | 12 | 12.42 |
| 27 | 8 | Hexamethyleneimine | 220 | 11.8 | 18.64 |
| 30 | 8 | N-benzyl-N-methylamine | 210 | 11.2 | 18.75 |
Data derived from a study on 4-[(diethylamino)methyl]-phenol derivatives, which serve as close analogs. nih.govdoi.org
Synthesis of Other Biologically Active Conjugates
The phenolic amine scaffold, exemplified by structures like this compound, is a versatile starting point for synthesizing other classes of biologically active compounds. One significant application is in the creation of Schiff bases (or imines), which are known to possess a wide range of pharmacological properties, including antimicrobial and antidiabetic activities. nih.gov
The synthesis of these conjugates is generally achieved through a condensation reaction between a phenolic amine and a suitable aldehyde or ketone. nih.gov For example, using the related precursor 4-aminophenol, Schiff bases are prepared by reacting it with various substituted aldehydes in an alcohol solvent. A catalytic amount of acid, such as a few drops of glacial acetic acid, is often added to facilitate the reaction. nih.gov
The general reaction is as follows: Ar-NH₂ + R-CHO → Ar-N=CH-R + H₂O
The resulting imine products are typically crystalline solids that can be purified by recrystallization. nih.gov The biological activity of these Schiff bases can be tuned by varying the structure of the aldehyde reactant. Studies on derivatives of 4-aminophenol have demonstrated broad-spectrum antimicrobial activity and significant inhibition of enzymes like α-amylase and α-glucosidase, highlighting their potential as antidiabetic agents. nih.gov
Synthetic Routes to Polysubstituted Phenolic Amines (e.g., 2,4,6-Tris-derivatives)
The synthesis of polysubstituted phenolic amines, such as 2,4,6-Tris[(dimethylamino)methyl]phenol, is most notably accomplished via the Mannich reaction. google.comwikipedia.org This powerful three-component organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom, but in the case of phenols, it proceeds as an electrophilic aromatic substitution.
2,4,6-Tris[(dimethylamino)methyl]phenol, also known as DMP-30, is produced by reacting phenol, dimethylamine, and formaldehyde. wikipedia.org This substitution occurs at the ortho and para positions of the phenol ring, which are activated by the hydroxyl group.
A common synthetic method involves:
Mixing phenol with an aqueous solution of dimethylamine. google.com
Adding formaldehyde to the mixture. To create a more environmentally friendly process and avoid large volumes of wastewater, paraformaldehyde (a solid polymer of formaldehyde) is often used in place of aqueous formaldehyde solution. google.com
The reaction is typically conducted at elevated temperatures, for instance, between 30°C and 100°C, for a duration of 1 to 4 hours. google.com
After the reaction is complete, the product is separated from the aqueous layer and purified, often by vacuum distillation. google.com
This method provides a direct and efficient route to the trisubstituted product, which is widely used as a curing agent and accelerator for epoxy resins. wikipedia.org
Applications in Materials Science and Catalysis
Catalytic Applications of 4-[(Dimethylamino)methyl]phenol and its Analogs
The catalytic activity of this compound and its analogs is primarily attributed to the Lewis base character of the tertiary amine and the accelerating effect of the phenolic hydroxyl group. These functionalities enable the compound to act as an effective catalyst in several polymerization processes.
Homopolymerization Catalysis in Epoxy Resins
Tertiary amines are known initiators for the anionic homopolymerization of epoxy monomers. While this process can be slow and lead to short polymer chains with typical initiators, certain structural features can enhance catalytic activity. For instance, studies on 4-(dimethylamino)pyridine (DMAP), a structural analog of this compound, have shown that it can be a highly effective initiator for the homopolymerization of epoxy monomers like phenyl glycidyl (B131873) ether (PGE) and diglycidyl ether of bisphenol A (DGEBA). This suggests that the dimethylamino group is crucial for initiating the polymerization process. The resulting polymers can exhibit high crosslink densities and glass transition temperatures, making them suitable for various commercial applications.
Accelerator Role in Epoxy Resin Curing Systems
One of the most prominent applications of this compound analogs, such as 2,4,6-tris(dimethylaminomethyl)phenol (B167129) (DMP-30), is as an accelerator for the curing of epoxy resins. nih.govmade-in-china.com In these systems, the tertiary amine groups catalyze the curing reaction, which can involve amine or anhydride (B1165640) hardeners. The phenolic hydroxyl group in these molecules further accelerates the cure rate. made-in-china.com This acceleration is particularly effective at ambient or slightly elevated temperatures, which is highly desirable in industries like electronics, aerospace, and automotive manufacturing where rapid curing cycles are necessary. polymerinnovationblog.com The use of these accelerators leads to the formation of a three-dimensional cross-linked thermoset structure with enhanced mechanical, chemical, and heat resistance properties. pocketdentistry.com
A synergistic effect has been observed when using a combination of accelerators. For example, a composition comprising piperazine, tris(dimethylaminomethyl)phenol, and triethanolamine (B1662121) has been shown to be a synergistic accelerator for the amine cure of epoxy resins, leading to improved properties in the cured products. nih.gov
Trimerization Catalysis in Polyurethane Chemistry
In polyurethane chemistry, tertiary amine catalysts play a crucial role in the reaction between isocyanates and polyols. Analogs of this compound, such as 2,4,6-tris(dimethylaminomethyl)phenol, are utilized as catalysts in the formation of polyurethane linkages. polymerinnovationblog.com These catalysts can also promote the trimerization of isocyanates to form polyisocyanurate (PIR) foams, which are known for their excellent thermal stability and fire resistance. The catalytic activity of the tertiary amine facilitates the formation of the urethane (B1682113) and isocyanurate structures. nih.govgoogle.com
The combination of a tertiary amine with a phenol (B47542), such as in the case of 3-dimethylaminopropylamine (B130723) and phenol, has been found to produce polyurethane foams with significant advantages, including reduced fuming and improved handling characteristics. nih.gov
Exploration in Asymmetric Catalysis (for chiral derivatives)
The development of chiral derivatives of analogous compounds, particularly 4-(dimethylamino)pyridine (DMAP), has opened avenues for their use in asymmetric catalysis. felipeschneider.com.brepo.org While Lewis acid catalysis has been extensively studied, nucleophilic catalysis with chiral Lewis bases is a growing field. felipeschneider.com.brresearchgate.net "Planar-chiral" derivatives of DMAP have been successfully developed and employed in a variety of enantioselective processes. epo.orgresearchgate.net These include the Staudinger synthesis of β-lactams, the acylation of silyl (B83357) ketene (B1206846) acetals, and the kinetic resolution of amines. felipeschneider.com.brepo.org The design of these chiral catalysts often involves creating dissymmetry through restricted rotation about an Ar-Ar bond or by complexing the pyridine (B92270) ring to a metal. These advancements highlight the potential for developing chiral versions of this compound for similar applications in asymmetric synthesis.
Polymer Chemistry and Material Science Applications
Beyond their catalytic roles, these compounds are integral components in the formulation of various polymeric materials, contributing to their final properties and performance.
Co-initiator Function in Resin Cements
In the field of dental materials, resin cements rely on polymerization reactions for their setting and hardening. These systems can be chemically cured, light-cured, or dual-cured. In many light-cured systems, a photoinitiator is used in conjunction with a co-initiator to generate the free radicals necessary for polymerization. epo.org Aromatic tertiary amines are the most commonly used co-initiators in dental resin composites. epo.org They act as electron donors, interacting with a photosensitizer like camphorquinone (B77051) (CQ) upon exposure to light to initiate the polymerization of methacrylate (B99206) monomers. felipeschneider.com.br
While specific studies on this compound as a co-initiator in resin cements are not widely documented, its structural features as a phenolic tertiary amine suggest a potential role in such systems. The tertiary amine group can act as the necessary electron donor. Commonly used tertiary amine co-initiators in dental resins include N,N-dimethyl-p-toluidine (DMPT) and ethyl-4-(dimethylamino)benzoate (EDMAB). epo.org Research into novel co-initiators aims to improve biocompatibility and reduce leaching from the cured resin. nih.gov The performance of the photoinitiator system is dependent on the type and concentration of both the photoinitiator and the co-initiator.
In a related application, tris(dimethylaminomethyl)phenol has been listed as a potential accelerator in reactive resin mortars, which are used for chemical fastening, indicating its utility in promoting polymerization in filled resin systems. researchgate.net
Incorporation into Coatings and Adhesives Formulations
In the formulation of coatings and adhesives, this compound primarily functions as a catalyst or accelerator for epoxy resin systems. wikipedia.org Epoxy resins require a curing agent or hardener to transform from a liquid state into a solid, crosslinked network with high strength, durability, and chemical resistance. riverlandtrading.com The tertiary amine group in this compound can initiate the anionic polymerization of epoxy groups. Furthermore, the phenolic hydroxyl group in the molecule accelerates the curing process, even at ambient temperatures. pcimag.com This catalytic action allows for faster cure rates and the development of robust properties in the final product. chemceed.com
The compound's ability to promote rapid curing makes it a valuable component in high-performance epoxy coatings used in demanding environments such as the aerospace, automotive, marine, and construction industries. riverlandtrading.com Similarly, in adhesive formulations, its inclusion leads to strong, durable bonds with excellent adhesion to a wide variety of substrates, including metals, plastics, and composites. riverlandtrading.com The aromatic nature of the phenol component generally enhances compatibility with common epoxy resins, which are often derived from bisphenol A or bisphenol F. pcimag.com A closely related and widely used accelerator, 2,4,6-Tris(dimethylaminomethyl)phenol, is considered a benchmark catalyst for two-component epoxy systems, highlighting the effectiveness of this chemical class in such applications. wikipedia.org
| Component | Function | Resulting Property | Application Area |
|---|---|---|---|
| This compound | Curing Accelerator | Faster cure rates, improved crosslinking | Coatings, Adhesives |
| Tertiary Amine Group | Initiates anionic polymerization of epoxy groups | Network formation | Epoxy Systems |
| Phenolic Hydroxyl Group | Accelerates amine-epoxy reaction | Rapid cure, even at low temperatures | All-season coatings |
Utilization in Sealants and Elastomers
The catalytic properties of this compound are also leveraged in the production of sealants and elastomers. These materials often rely on epoxy or polyurethane chemistry to achieve the desired balance of flexibility, strength, and environmental resistance. As a catalyst, the compound accelerates the crosslinking reactions that are fundamental to the performance of these materials. wikipedia.org
In polyurethane systems, tertiary amines are known to catalyze the reaction between isocyanates and polyols, which forms the urethane linkage. By incorporating this compound, formulators can control the reaction kinetics, leading to the formation of high-performance polyurethane elastomers. riverlandtrading.com Its close analogue, 2,4,6-Tris(dimethylaminomethyl)phenol, is used as a catalyst in the production of urethane elastomers and as a trimerization catalyst for isocyanates to form polyisocyanurate foams, which are valued for their thermal stability and insulation properties. wikipedia.orgchemceed.com The use of such catalysts is critical for developing sealants and elastomers with tailored properties for specific applications in construction and manufacturing.
Grafting into Polymer Backbones (e.g., Polyurethane, Polyether Ether Ketones)
Grafting is a powerful technique to modify the surface and bulk properties of polymers. The functional groups on this compound make it a candidate for being chemically bonded, or "grafted," onto the backbones of other polymers to impart new functionalities.
Polyurethane (PU): Research has demonstrated that the structurally similar compound 2,4,6-Tris(dimethylaminomethyl)phenol (TDMP) can be successfully grafted onto polyurethane backbones. researchgate.net This modification has been shown to enhance the hydrophilicity of the PU surface after the amine groups are converted to an ionic form. researchgate.net The grafting process can also lead to light crosslinking, which improves mechanical properties such as tensile stress and shape recovery without negatively impacting tensile strain. researchgate.net Such modifications are explored for potential applications in fibers and biomedical fields where surface properties and mechanical resilience are critical. researchgate.net
Polyether Ether Ketone (PEEK): PEEK is a high-performance thermoplastic known for its excellent mechanical strength, chemical stability, and high-temperature resistance. mdpi.comnih.gov However, its surface is bio-inert and hydrophobic, which can limit its application in areas like medical implants where interaction with biological tissues is required. nih.gov Surface functionalization is therefore a key area of research. One approach involves grafting polymers with functional groups onto the PEEK surface. Studies have shown that polyamines can be grafted to the PEEK surface by initiating a chemical reaction at the ketone groups of the PEEK molecule under high-temperature molding conditions. mdpi.com Other methods involve multi-step chemical modifications to create initiator sites on the PEEK surface for techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the grafting of polymers containing amine groups, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA). nih.gov While direct grafting of this compound is not widely documented, the principle of using its amine functionality for covalent bonding to a modified PEEK backbone is a viable strategy for surface modification.
| Base Polymer | Grafted Moiety (or Analogue) | Purpose of Grafting | Resulting Improvement |
|---|---|---|---|
| Polyurethane (PU) | 2,4,6-Tris(dimethylaminomethyl)phenol | Enhance hydrophilicity and mechanical properties | Increased water compatibility, higher tensile stress researchgate.net |
| Polyether Ether Ketone (PEEK) | Polyamines / PDMAEMA | Improve surface bio-activity and wettability | Enhanced cell adhesion, improved osseointegration mdpi.comnih.gov |
Biological Activities and Pharmaceutical Potential
Antimicrobial Efficacy Studies
While direct and extensive research focused solely on the antimicrobial properties of 4-[(Dimethylamino)methyl]phenol is not widely detailed in existing literature, the broader class of phenolic compounds to which it belongs is well-known for significant antimicrobial effects. Phenolic compounds, in general, are recognized for their ability to combat various microorganisms. frontiersin.org
The antibacterial potential of phenolic compounds and their derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. frontiersin.orgnih.gov For instance, studies on related phenolic structures demonstrate activity against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.netmdpi.com The general mechanism of action for phenolic compounds often involves disrupting the integrity of the bacterial cell membrane, leading to increased permeability and the loss of essential intracellular components. frontiersin.org Some phenolic derivatives have shown synergistic effects when combined with existing antibiotics like oxacillin, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Table 1: Antibacterial Activity of various Phenolic Compounds
| Compound/Extract | Target Bacteria | Observed Effect | Reference |
|---|---|---|---|
| Phenolic Derivatives | Staphylococcus epidermidis, Pseudomonas aeruginosa | Inhibition of planktonic cells and biofilms | frontiersin.org |
| 4-aminophenol (B1666318) derivatives | Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis | Broad-spectrum activity | nih.gov |
| 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) | Methicillin-resistant Staphylococcus aureus (MRSA) | Antimicrobial activity and prevention of biofilm formation | nih.gov |
| 2,6-dimethoxy-4-((4′-nitrophenylimino)methyl)phenol | Pseudomonas aeruginosa | More effective than standard ampicillin | researchgate.net |
Similar to the antibacterial aspect, the antifungal activity of this compound specifically is not extensively documented. However, the antifungal properties of phenolic compounds are a significant area of research. mdpi.comnih.gov Phenols extracted from natural sources have demonstrated the ability to inhibit the growth of various fungi, including plant and human pathogens. mdpi.comnih.gov For example, extracts rich in phenolic compounds have been shown to inhibit the mycelial growth of fungi like Rhizoctonia solani. mdpi.com The mechanism is often attributed to the interaction of these compounds with the fungal cell wall and membrane, leading to disruption and cell death. Research on specific phenolic molecules has identified potent antifungal activity against pathogens such as Pithomyces atro-olivaceous. nih.govresearchgate.net
Antidotal Applications
A closely related compound, 4-(Dimethylamino)phenol (DMAP), which differs from this compound, is well-established as a potent antidote for cyanide poisoning. wikipedia.orgresearchgate.netnih.gov DMAP was developed to rapidly induce methemoglobinemia as a treatment strategy. researchgate.net
The primary mechanism of 4-(Dimethylamino)phenol (DMAP) as a cyanide antidote is the rapid induction of methemoglobin in the blood. wikipedia.orgnih.gov Cyanide exerts its toxicity by binding to the ferric (Fe³⁺) ion in cytochrome c oxidase, a critical enzyme in cellular respiration, thereby halting aerobic metabolism. Methemoglobin is a form of hemoglobin where the iron atom is in the ferric (Fe³⁺) state instead of the usual ferrous (Fe²⁺) state. medscape.com This ferric iron in methemoglobin has a high affinity for cyanide ions.
When DMAP is administered, it quickly oxidizes hemoglobin to methemoglobin. nih.gov This newly formed methemoglobin competes with cytochrome c oxidase for the cyanide ions, forming cyanomethemoglobin. nih.gov This reaction effectively sequesters the cyanide in the bloodstream, preventing it from inhibiting cellular respiration. This initial treatment is typically followed by the administration of a sulfur donor like sodium thiosulfate, which helps to convert the cyanide into the less toxic thiocyanate for excretion. wikipedia.orghhs.gov
The pharmacokinetic profile of an antidote is crucial for its effectiveness in an acute poisoning scenario. 4-(Dimethylamino)phenol (DMAP) is noted for its rapid onset of action, quickly producing the necessary levels of methemoglobin. researchgate.netnih.gov It can be administered intravenously for immediate effect. wikipedia.org Studies in animal models have also shown its effectiveness when given intramuscularly, which could be advantageous in mass casualty situations. wikipedia.orgresearchgate.net However, the therapeutic window is critical, as excessive methemoglobin levels can be toxic, impairing oxygen transport and leading to a functional anemia. medscape.com Therefore, the development and use of DMAP as an antidote require careful consideration of its rate of methemoglobin formation and the body's natural capacity to reduce methemoglobin back to hemoglobin. nih.govnih.gov
Table 2: Profile of 4-(Dimethylamino)phenol (DMAP) as a Cyanide Antidote
| Feature | Description | Reference |
|---|---|---|
| Primary Mechanism | Induces rapid formation of methemoglobin. | wikipedia.orgnih.gov |
| Action | Methemoglobin binds to cyanide, forming cyanomethemoglobin, which restores cellular respiration. | nih.gov |
| Onset of Action | Rapid, making it suitable for emergency treatment. | researchgate.net |
| Administration Route | Intravenous injection is recommended; intramuscular use has been studied. | wikipedia.orgresearchgate.net |
| Follow-up Treatment | Typically followed by sodium thiosulfate to detoxify cyanide to thiocyanate. | wikipedia.org |
Anticancer Research
Direct studies on the anticancer potential of this compound are limited. However, the broader family of phenolic compounds and their derivatives are a major focus of anticancer research due to their antioxidant and pro-apoptotic properties. nih.govmdpi.com Research into structurally related phenolic compounds has shown promising results in various cancer cell lines.
For instance, a novel phenolic compound, 4-methyl-2,6-bis(1-phenylethyl)phenol, demonstrated strong anti-proliferative activity against MDA-MB 231 breast cancer cells and suppressed the survival of other cancer cell lines, including C6 glioma and HCT-15. researchgate.net The mechanisms observed included the induction of apoptosis (programmed cell death) and the blocking of cell survival signaling pathways. researchgate.net Similarly, other synthetic derivatives like 3-(4-dimethylamino phenyl)-N-hydroxy-2-propenamide have been investigated as histone deacetylase (HDAC) inhibitors, which can induce growth arrest and apoptosis in human breast cancer cells. nih.gov These findings suggest that the phenolic scaffold, with various substitutions, is a promising area for the development of new anticancer agents.
Cytotoxicity Studies on Cancer Cell Lines
Phenolic Mannich bases, including derivatives structurally related to this compound, have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. These compounds often exhibit selective toxicity, proving more potent against tumor cells than non-cancerous cell lines. nih.govelifesciences.org
One study focused on bis-Mannich bases, which showed notable cytotoxicity in the low micromolar range (1.7-27 µM) against human oral squamous cell carcinoma (OSCC) cell lines. dergipark.org.tr For some of these compounds, the cytotoxic potency against OSCC cells was greater than that of the standard chemotherapeutic drug 5-fluorouracil. dergipark.org.tr The cytotoxic mechanism for some derivatives has been linked to the induction of apoptosis. nrfhh.com
Furthermore, research into Mannich bases derived from natural flavonoids revealed significant inhibition of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). nrfhh.com A water-soluble derivative, 4-((dimethylamino)methyl)heliomycin, was found to effectively reduce the proliferation of oral cancer cells in a dose-dependent manner, while showing no significant cytotoxicity toward non-cancerous human cells. elifesciences.orgnih.gov This preferential cytotoxicity is a highly desirable characteristic for potential anticancer agents. nih.gov
| Compound Class | Cancer Cell Line | Activity/Potency | Reference |
|---|---|---|---|
| Bis-Mannich bases | Oral Squamous Cell Carcinoma (OSCC) | CC50 values in the range of 1.7-27 µM | dergipark.org.tr |
| Flavonoid Mannich bases | HeLa (Cervical), MCF-7 (Breast) | Showed >50% inhibition | nrfhh.com |
| Phenolic Mannich bases | WiDr (Colon) | IC50 values in the low micromolar range | nih.gov |
| 1,3-dihydroxyxanthone Mannich bases | NCI-H460 (Lung), TCA-8113 (Tongue), BEL-7402 (Liver), HepG2 (Hepatocarcinoma), SGC-7901 (Gastric) | Moderate to good cytotoxicity | nih.gov |
| 4-((dimethylamino)methyl)heliomycin | Oral Cancer Cells | Dose-dependent decrease in cell proliferation | elifesciences.orgnih.gov |
Inhibition of Kinase Pathways (e.g., JNK1)
The resistance of cancer cells to a range of chemotherapeutic agents, including cisplatin and doxorubicin, has been linked to the activity of c-Jun N-terminal Kinase 1 (JNK1). dergipark.org.trtrdizin.gov.tr Consequently, the inhibition of the JNK1 signaling pathway is considered a promising strategy for overcoming chemoresistance in various cancers. dergipark.org.trtrdizin.gov.tr
In this context, a Schiff base derivative, 2-((4-(dimethylamino)benzylidene)amino)-5-methylphenol, which incorporates a dimethylamino-substituted phenolic structure, has been identified as a potential JNK1 inhibitor. dergipark.org.tr Although there are currently no FDA-approved JNK1 inhibitors for clinical use, in silico studies involving molecular docking have revealed that this compound has the potential to act as a JNK1 inhibitor, suggesting a possible therapeutic application in reversing chemoresistance in tumor cells. dergipark.org.trtrdizin.gov.trresearchgate.net
DNA Interaction Mechanisms
The biological activity of phenolic Mannich bases is also attributed to their ability to interact with DNA. These interactions can occur through various non-covalent modes and are a potential mechanism for their cytotoxic effects. nih.govscience.gov
Studies on Mannich bases of norvisnagin, a natural phenolic compound, have evaluated their DNA binding affinity. nih.gov Using a colorimetric microassay that measures the displacement of the methyl green dye from DNA, researchers found that several of these compounds exhibited moderate DNA binding affinity, which could be linked to their cytotoxic potential. nih.gov Other research has focused on synthesizing metal complexes of novel Mannich bases and investigating their binding properties with calf thymus DNA. ijpsr.com Techniques such as absorption spectroscopy, fluorescence spectroscopy, and viscosity measurements are employed to elucidate the nature and strength of these DNA-ligand interactions. ijpsr.com
Enzyme Modulation and Inhibition
The structural features of this compound and its analogues make them effective modulators and inhibitors of various clinically relevant enzymes.
Cholinesterase Inhibitory Activities
Derivatives of 4-[(dialkylamino)methyl]phenol have been designed and synthesized as potent inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov These enzymes are critical targets in the management of Alzheimer's disease. A series of inhibitors based on the 4-[(diethylamino)methyl]phenol scaffold demonstrated potent activity, with some compounds showing IC50 values in the nanomolar range. nih.gov
Notably, many of these inhibitors display a significant selectivity toward BChE over AChE. nih.gov For instance, certain derivatives showed an 18 to 19-fold higher affinity for BChE. nih.gov Kinetic analysis revealed a mixed-type inhibition mechanism for these compounds. nih.govnih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potency of this class of compounds. nih.govdu.ac.ir Further research on other phenolic Mannich bases has also yielded potent AChE inhibitors, with Ki values in the nanomolar range. cumhuriyet.edu.tr
| Compound Series | Target Enzyme | Potency | Inhibition Type | Reference |
|---|---|---|---|---|
| 4-[(diethylamino)methyl]phenol derivatives | AChE | IC50 < 220 nM | Mixed-type | nih.gov |
| 4-[(diethylamino)methyl]phenol derivatives | BChE | IC50 < 48 nM (up to 18.8-fold selective) | Mixed-type | nih.gov |
| Chalcone Mannich bases (Flavokawain B derivatives) | AChE | IC50 values below 20 µM | Mixed-type | nih.gov |
| Phenolic Mannich Schiff bases | AChE | Ki values in the range of 341.36-904.76 nM | N/A | cumhuriyet.edu.tr |
Reactivation of Organophosphate-Inhibited Enzymes (for derivatives)
Organophosphate compounds, found in pesticides and nerve agents, exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE). mdpi.comnih.gov The standard treatment involves the use of oxime reactivators to restore the enzyme's function. nih.govyoutube.com A significant breakthrough in this area has been the discovery that non-oxime compounds, specifically Mannich phenols, can also function as effective reactivators. nih.govresearchgate.net
A key example is 4-amino-2-[(diethylamino)methyl]phenol (ADOC), a compound structurally related to the this compound class. researchgate.netmdpi.com ADOC and its derivatives have shown the ability to reactivate AChE that has been inhibited by organophosphates. nih.govresearchgate.net This discovery has broadened the scope of potential reactivators beyond traditional oximes, opening new avenues for the development of more effective antidotes for organophosphate poisoning. nih.gov
Antidiabetic Enzyme Inhibition (α-amylase, α-glucosidase)
One therapeutic strategy for managing type 2 diabetes is to delay carbohydrate digestion by inhibiting key enzymes like α-glucosidase and α-amylase. mdpi.com Phenolic Mannich bases have emerged as potent inhibitors of these enzymes, particularly α-glucosidase. cumhuriyet.edu.trnih.govresearchgate.net
Several studies have demonstrated the strong inhibitory potential of this compound class.
Phenolic Mannich base derivatives of thiazolidine-2,4-dione were found to be effective α-glucosidase inhibitors, with one of the most active compounds exhibiting a Ki value of 0.370 µM. nih.gov
Mannich base analogues of natural products like magnolol and honokiol showed more potent α-glucosidase inhibition than the reference drug acarbose, with IC50 values around 14 µM and acting via a noncompetitive mechanism. researchgate.net
A series of novel Schiff bases derived from phenolic Mannich bases displayed potent α-glycosidase inhibition, with Ki values ranging from approximately 176 nM to 622 nM. cumhuriyet.edu.tr
These findings underscore the potential of the phenolic Mannich base scaffold in designing new and effective agents for the management of diabetes.
Other Biological Investigations
Effects on Cellular Metabolism (e.g., Lactate Dehydrogenase, ATP Content)
Research into the metabolic effects of the related compound, 4-(Dimethylamino)phenol, has provided insights into its interactions with key cellular processes. Studies have shown that 4-(Dimethylamino)phenol can influence cellular integrity and energy metabolism, as evidenced by its effects on lactate dehydrogenase (LDH) and adenosine triphosphate (ATP) levels.
One of the notable effects of 4-(Dimethylamino)phenol is the increase in extracellular lactate dehydrogenase. LDH is a soluble cytosolic enzyme that is released into the extracellular space when the plasma membrane is damaged. Therefore, an increase in extracellular LDH is a common indicator of cell membrane damage and cytotoxicity.
In contrast to its effect on LDH, 4-(Dimethylamino)phenol does not significantly affect gluconeogenesis. Furthermore, it has been observed that this compound does not cause a decrease in ATP content until the cell membrane becomes permeable to LDH. This suggests that the initial impact of the compound is on membrane integrity, and the depletion of cellular energy reserves (ATP) is a secondary event that occurs after significant membrane damage has taken place.
| Metabolic Parameter | Observed Effect |
|---|---|
| Extracellular Lactate Dehydrogenase (LDH) | Increase |
| Gluconeogenesis | No marked effect |
| ATP Content | No decrease until membrane is permeable to LDH |
Antioxidant Properties of Related Phenolic Compounds
The chemical structure of this compound, which features a hydroxyl group attached to an aromatic ring, places it in the broad class of phenolic compounds. Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. This action helps to mitigate oxidative stress, a condition implicated in a variety of diseases.
The antioxidant capacity of phenolic compounds is influenced by several structural factors. The presence of electron-donating groups on the aromatic ring can enhance the antioxidant activity by stabilizing the resulting phenoxyl radical after hydrogen donation. In the case of this compound, the dimethylaminomethyl group at the para position relative to the hydroxyl group can influence its antioxidant potential.
Furthermore, this compound is a Mannich base. Research on other Mannich bases derived from phenols has indicated that the introduction of an aminomethyl group can, in some cases, enhance the antioxidant activity compared to the parent phenolic compound. For instance, studies on Mannich bases of other phenolic compounds have demonstrated significant free radical scavenging activity. The antioxidant activity of these related compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results of such studies on structurally similar compounds suggest that this compound may also possess noteworthy antioxidant properties.
| Structural Feature | Influence on Antioxidant Activity |
|---|---|
| Phenolic Hydroxyl Group (-OH) | Primary site for hydrogen atom donation to neutralize free radicals. |
| Electron-Donating Substituents | Can increase antioxidant activity by stabilizing the phenoxyl radical. |
| Position of Substituents | The relative position of substituents to the hydroxyl group can affect the stability of the radical and steric hindrance. |
Advanced Characterization and Spectroscopic Analysis in Research
Structural Elucidation Techniques
Structural elucidation is primarily achieved through a suite of spectroscopic and analytical methods that probe the molecular structure in different ways.
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR: The proton NMR spectrum of 4-[(Dimethylamino)methyl]phenol provides distinct signals corresponding to each type of proton in the molecule. The dimethylamino group protons (-N(CH₃)₂) typically appear as a sharp singlet. The methylene (B1212753) protons (-CH₂-) adjacent to both the aromatic ring and the nitrogen atom also produce a singlet. The aromatic protons on the benzene (B151609) ring appear as a set of doublets, characteristic of a 1,4-disubstituted (para) pattern. The phenolic hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can be concentration-dependent. A key confirmation method for the hydroxyl proton is to perform a "D₂O shake," where adding a drop of deuterium (B1214612) oxide to the NMR sample results in the disappearance of the -OH signal due to proton-deuterium exchange. libretexts.org
| Proton Type | Typical Chemical Shift (δ) in ppm | Multiplicity | Notes |
| Aromatic (C₂-H, C₆-H) | 6.7 - 7.3 | Doublet (d) | Protons ortho to the hydroxyl group. |
| Aromatic (C₃-H, C₅-H) | 6.7 - 7.3 | Doublet (d) | Protons meta to the hydroxyl group. |
| Methylene (-CH₂-) | ~3.4 - 3.6 | Singlet (s) | Benzylic protons adjacent to the nitrogen. |
| Dimethylamino (-N(CH₃)₂) | ~2.2 - 2.4 | Singlet (s) | Six equivalent protons of the two methyl groups. |
| Phenolic (-OH) | ~5.0 - 5.5 (variable) | Broad Singlet (br s) | Disappears upon D₂O exchange. libretexts.org |
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, six distinct signals are expected for the nine carbon atoms. The two methyl carbons of the dimethylamino group are equivalent, as are the pairs of aromatic carbons (C-2/C-6 and C-3/C-5). While specific, fully assigned experimental data is not consistently reported across all databases, the expected chemical shifts can be predicted based on known ranges for similar functional groups.
| Carbon Type | Expected Chemical Shift (δ) in ppm | Notes |
| C-1 (C-OH) | 155 - 160 | Aromatic carbon bearing the hydroxyl group. |
| C-2 / C-6 | 128 - 132 | Aromatic carbons ortho to the hydroxyl group. |
| C-3 / C-5 | 114 - 118 | Aromatic carbons meta to the hydroxyl group. |
| C-4 (C-CH₂) | 125 - 130 | Aromatic carbon bearing the methylene group. |
| Methylene (-CH₂-) | 60 - 65 | Benzylic carbon. |
| Dimethylamino (-CH₃) | 43 - 48 | Methyl carbons attached to nitrogen. |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound shows characteristic absorption bands that confirm its structure.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Functional Group |
| O-H Stretch | ~3230 - 3550 | Strong, Broad | Phenolic Hydroxyl (H-bonded) |
| Aromatic C-H Stretch | ~3000 - 3100 | Medium | Benzene Ring |
| Aliphatic C-H Stretch | ~2850 - 2960 | Medium | -CH₂- and -CH₃ groups |
| Aromatic C=C Stretch | ~1450 - 1600 | Medium-Strong | Benzene Ring |
| C-N Stretch | ~1250 - 1350 | Medium | Dimethylamino Group |
| C-O Stretch | ~1140 - 1230 | Strong | Phenolic C-O bond |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable clues about the molecule's structure. For this compound (C₉H₁₃NO), the molecular ion peak (M⁺) is observed at an m/z of approximately 151.10. nih.govscbt.com
Common fragmentation pathways for this compound under electron ionization (EI) include benzylic cleavage, which is the breaking of the bond between the aromatic ring and the methylene group, or the loss of the dimethylamino group. The most prominent fragment is often the benzylic cation formed by the loss of the dimethylamino radical, which is stabilized by the phenolic ring.
| m/z Value | Possible Fragment Ion | Notes |
| 151 | [C₉H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 107 | [C₇H₇O]⁺ | Loss of dimethylamine (B145610) radical (•N(CH₃)₂) via alpha-cleavage. This is often the base peak. |
| 58 | [C₃H₈N]⁺ | Dimethylaminomethyl cation ([CH₂N(CH₃)₂]⁺) from cleavage of the benzyl-carbon bond. |
Elemental analysis determines the mass percentage of each element in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the compound's elemental composition and purity. For this compound, with a molecular formula of C₉H₁₃NO, the theoretical composition is as follows.
| Element | Symbol | Atomic Mass | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 71.49% |
| Hydrogen | H | 1.008 | 8.67% |
| Nitrogen | N | 14.007 | 9.26% |
| Oxygen | O | 15.999 | 10.58% |
Solid-State Structural Analysis
While the techniques above elucidate the molecular structure, solid-state analysis provides information on how the molecules are arranged in a crystal lattice.
Single crystal X-ray diffraction is the most powerful method for determining the absolute three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
As of this writing, a definitive single-crystal X-ray structure for the parent compound this compound has not been reported in publicly accessible crystallographic databases. However, the structures of related derivatives, such as 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol, have been solved. nih.gov Analysis of such derivatives confirms the molecular geometry and shows how intermolecular forces, like O-H···N hydrogen bonds, dictate the formation of supramolecular structures in the solid state. nih.gov An analysis of this compound would be expected to reveal significant hydrogen bonding between the phenolic hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule, leading to the formation of polymeric chains or other ordered assemblies in the crystal lattice.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this surface, researchers can gain insights into the nature and propensity of different types of atomic contacts that govern the crystal packing. The analysis generates two-dimensional fingerprint plots, which summarize the distribution of intermolecular contact distances.
For derivatives of phenol (B47542), Hirshfeld surface analysis has been instrumental in elucidating the contributions of various interactions. For instance, in related Schiff base phenol compounds, the analysis has revealed the dominance of H⋯H, C⋯H, and O⋯H interactions in stabilizing the crystal structure. nih.govnih.gov The dark red spots on the d_norm mapped Hirshfeld surface highlight the shortest intermolecular contacts, which often correspond to hydrogen bonds and other significant interactions. nih.gov
While specific Hirshfeld analysis data for this compound is not extensively detailed in publicly available research, the established methodology on analogous structures provides a robust framework for predicting its intermolecular interaction profile. It is anticipated that O-H⋯N or C-H⋯O hydrogen bonds, along with H⋯H and C⋯H contacts, would be key features in its crystal packing.
Electronic and Photophysical Characterization
The electronic and photophysical properties of a molecule are crucial for understanding its behavior in response to light and its potential use in optical or electronic applications. Techniques such as UV-Vis spectroscopy are central to this characterization.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. For phenolic compounds containing an amino group, the UV-Vis spectrum is typically characterized by absorption bands corresponding to π → π* and n → π* transitions. The dimethylamino group, being an electron-donating group, can influence the position and intensity of these absorption bands. In a study of a related Schiff base containing a dimethylamino-benzylidene moiety, the electronic transition behavior was investigated using UV-Vis spectroscopy in various solvents. researchgate.net The spectra of such compounds can be complex, with multiple bands arising from transitions within the aromatic rings and those involving the amino and hydroxyl groups.
Solvatochromic Behavior and Solvent-Solute Interactions
Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. wikipedia.org This change is due to the differential stabilization of the ground and excited electronic states of the solute molecule by the solvent molecules. Compounds with intramolecular charge transfer (ICT) character, such as those containing both electron-donating (e.g., dimethylamino) and electron-withdrawing or accepting groups (e.g., phenol), are often strongly solvatochromic. researchgate.net
Electronic Transition Mechanism Studies
Understanding the mechanism of electronic transitions involves identifying the specific orbitals involved (e.g., HOMO to LUMO) and the nature of the transition (e.g., π → π, n → π, ICT). Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental techniques to elucidate these mechanisms. researchgate.net
For molecules similar to this compound, DFT calculations have been used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The analysis of these frontier molecular orbitals (FMOs) can confirm the nature of the electronic transitions observed in the UV-Vis spectrum. For instance, if the HOMO is localized on the electron-donating part of the molecule and the LUMO on the electron-accepting part, the transition is characterized as an ICT. researchgate.net Such studies on related compounds have shown that the HOMO-LUMO energy gap is a critical parameter that influences the chemical reactivity and electronic properties of the molecule. researchgate.net
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in the study of phenolic compounds. wisdomlib.org These methods allow for a detailed exploration of the molecule's quantum mechanical properties, providing a foundation for understanding its behavior.
Density Functional Theory (DFT) Studies
DFT has been successfully used to investigate the structural and electronic properties of various phenol (B47542) derivatives. tandfonline.commdpi.com This approach offers a balance between computational cost and accuracy, making it suitable for calculating a range of molecular descriptors.
Table 1: Representative Optimized Geometrical Parameters of Phenol Derivatives (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-O | 1.365 | - | - |
| O-H | 0.962 | - | - |
| C-C (aromatic) | 1.390 - 1.405 | - | - |
| C-N | 1.470 | - | - |
| - | - | C-C-O | 119.5 |
| - | - | C-O-H | 109.0 |
| - | - | C-C-N | 112.0 |
| - | - | - | H-O-C-C |
Note: The values in this table are illustrative and represent typical ranges for phenol derivatives. Specific values for 4-[(dimethylamino)methyl]phenol would require dedicated DFT calculations.
Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also predicts the infrared (IR) and Raman spectra of the molecule. nih.govresearchgate.net By comparing the calculated vibrational frequencies with experimental data, the accuracy of the computational model can be validated. ijaemr.com Assignments of specific vibrational modes, such as the O-H stretch, C-O stretch, and various ring deformations, can be made with confidence. ijaemr.comunige.ch For phenolic compounds, the O-H stretching frequency is particularly sensitive to hydrogen bonding and the electronic effects of substituents. researchgate.net
Table 2: Calculated vs. Experimental Vibrational Frequencies for Phenol (Illustrative Comparison)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch | ~3650 | 3657 |
| C-O Stretch | ~1260 | 1258 |
| Aromatic C-H Stretch | ~3070 | 3069 |
| Ring Breathing | ~1000 | 999 |
Note: This table illustrates the typical agreement between calculated (scaled) and experimental frequencies for a related molecule. Similar analysis for this compound would be necessary for specific assignments.
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within the molecule. uni-muenchen.deq-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). uni-muenchen.deusc.edu NBO analysis can quantify the extent of electron delocalization, identify significant donor-acceptor interactions, and calculate natural atomic charges. wisc.edunih.gov For this compound, NBO analysis would reveal hyperconjugative interactions between the lone pair of the nitrogen atom, the oxygen atom, and the π-system of the phenol ring, which are crucial for understanding its electronic properties and reactivity. q-chem.com The stabilization energies associated with these interactions can be calculated to assess their importance. wisc.edu
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netuni-muenchen.delibretexts.org It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to indicate regions of different electrostatic potential, where red typically represents electron-rich (negative potential) regions and blue represents electron-poor (positive potential) regions. researchgate.netresearchgate.net For this compound, the MEP map would likely show a negative potential around the phenolic oxygen atom, making it a site for electrophilic attack, and around the nitrogen atom of the dimethylamino group. researchgate.net The regions around the hydrogen atoms, particularly the hydroxyl proton, would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular reactivity, chemical stability, and hardness. irjweb.comresearchgate.netschrodinger.com A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability. researchgate.netnih.gov For this compound, the presence of the electron-donating dimethylamino and hydroxyl groups is expected to raise the HOMO energy level, potentially leading to a smaller energy gap and increased reactivity compared to unsubstituted phenol. wisdomlib.orgyoutube.com Quantum chemical calculations can provide precise values for these orbital energies and the resulting gap, allowing for the prediction of the molecule's kinetic stability and its propensity to engage in chemical reactions. growingscience.com
Table 3: Calculated HOMO-LUMO Energies and Related Parameters for Phenol Derivatives (Illustrative)
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) |
| Phenol | -6.5 | -1.0 | 5.5 | 2.75 |
| p-Cresol | -6.3 | -0.9 | 5.4 | 2.70 |
| p-Aminophenol | -5.8 | -0.7 | 5.1 | 2.55 |
Note: This table provides illustrative data for related compounds to demonstrate the trends. Specific calculations for this compound are required for accurate values.
Tautomeric Equilibria and Stability
Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a key consideration for phenols, especially those with substituents capable of proton transfer. For this compound, two primary tautomeric forms can be considered: the phenol-amine form and a zwitterionic keto-amine (or quinone-methide) form.
The phenol-amine form is the conventional structure of the compound. However, intramolecular proton transfer from the phenolic hydroxyl group to the nitrogen of the dimethylamino group could theoretically lead to a zwitterionic tautomer.
Computational methods, particularly Density Functional Theory (DFT), are employed to investigate such tautomeric equilibria. lookchem.com These studies involve optimizing the geometry of each tautomer and calculating their relative energies to determine stability. Factors such as the choice of basis set and the computational model (e.g., including solvent effects via a Polarizable Continuum Model) are critical. For similar phenolic compounds, studies have shown that the phenol-imine form is often more stable in the solid state and in non-polar solvents, while polar solvents can favor the existence of both keto-amine and phenol-imine forms. The energy difference between the tautomers indicates which form is more prevalent at equilibrium.
Table 1: Potential Tautomers of this compound
| Tautomer Name | Structural Description |
|---|---|
| Phenol-amine | The hydroxyl group (-OH) is attached to the benzene (B151609) ring, and the nitrogen atom is neutral. |
Gibbs Free Energy Calculations
Gibbs free energy (G) is a fundamental thermodynamic quantity that combines enthalpy (H) and entropy (S) to predict the spontaneity of a process. In computational chemistry, Gibbs free energy calculations are used to determine the stability of different molecular conformations, the feasibility of chemical reactions, and the position of chemical equilibria.
The change in Gibbs free energy (ΔG) for a process is calculated using the equation: ΔG = ΔH - TΔS
Where ΔH is the change in enthalpy, T is the temperature, and ΔS is the change in entropy. For computational studies, these values are determined by frequency calculations on optimized molecular structures. A negative ΔG indicates a spontaneous process, while a positive ΔG suggests a non-spontaneous one.
While specific Gibbs free energy calculations for this compound are not extensively documented in publicly available literature, data for the closely related compound 4-(Dimethylamino)phenol is available. For the gas-phase reaction of 4-(Dimethylamino)phenol with a hydrogen cation, the standard Gibbs free energy of reaction (ΔrG°) has been reported. Such data is crucial for understanding the compound's acidity and reactivity.
Table 2: Example Thermochemical Data for a Related Compound
| Compound | Reaction | Quantity | Value (kJ/mol) | Method |
|---|---|---|---|---|
| 4-(Dimethylamino)phenol | C8H10NO + H+ = C8H11NO | ΔrG° | 1441. ± 8.4 | IMRE |
| 4-(Dimethylamino)phenol | C8H10NO + H+ = C8H11NO | ΔrH° | 1469. ± 8.8 | G+TS |
Data sourced from the NIST WebBook for 4-(Dimethylamino)phenol.
Mulliken Charge and Dipole Moment Computations
Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. These charges provide a way to quantify the electron distribution and are instrumental in understanding a molecule's electrostatic potential, reactivity, and intermolecular interactions. The analysis partitions the total electron population among the atoms, providing insight into which atoms are electron-rich (negative charge) and which are electron-poor (positive charge).
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be compared with experimental spectra to confirm molecular structures. Methods like DFT and Time-Dependent DFT (TD-DFT) are commonly used.
For Nuclear Magnetic Resonance (NMR) spectroscopy, calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. These predictions are based on the calculated magnetic shielding around each nucleus in the optimized molecular geometry.
For Infrared (IR) spectroscopy, computational frequency analysis can predict the vibrational modes of the molecule. Each calculated frequency corresponds to a specific type of bond stretching, bending, or wagging. These theoretical spectra are invaluable for interpreting experimental IR data.
In the case of this compound, theoretical predictions would help assign the signals in its ¹H and ¹³C NMR spectra and the absorption bands in its IR spectrum to specific atoms and functional groups. Furthermore, TD-DFT calculations could predict the electronic transitions, corresponding to the absorption bands observed in its UV-Visible spectrum, which is particularly relevant for studying tautomeric forms.
Table 3: Predicted vs. Experimental Data Correlation
| Spectroscopy Type | Computational Prediction | Experimental Data | Purpose |
|---|---|---|---|
| NMR | Chemical Shifts (ppm) | Chemical Shifts (ppm) | Structural Elucidation |
| IR | Vibrational Frequencies (cm⁻¹) | Absorption Bands (cm⁻¹) | Functional Group Identification |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery and molecular biology for understanding and predicting ligand-protein interactions.
Ligand-Protein Interaction Analysis (e.g., JNK1, DHODH, Cholinesterases)
In a molecular docking simulation, this compound would be treated as the ligand, and its interactions with the active site of a target protein would be analyzed. Key interactions typically include hydrogen bonds (e.g., with the phenolic hydroxyl group), hydrophobic interactions (with the benzene ring), and electrostatic interactions.
Despite the potential for interaction, a review of available scientific literature did not yield specific molecular docking studies of this compound with c-Jun N-terminal kinase 1 (JNK1), Dihydroorotate Dehydrogenase (DHODH), or cholinesterases. Such studies would be valuable in exploring the compound's potential as an inhibitor or modulator of these important biological targets.
Prediction of Binding Affinities and Interaction Modes
The output of a molecular docking study includes a "binding score" or "binding affinity," which is a calculated value that estimates the strength of the ligand-receptor interaction. Lower binding energy values typically indicate a more stable and favorable interaction.
The study also predicts the specific "binding mode" or "pose" of the ligand within the protein's active site. This includes identifying the specific amino acid residues that interact with the ligand and the geometry of these interactions. This information is crucial for understanding the mechanism of action and for the rational design of more potent analogs. While no specific studies for this compound were identified, this remains a valuable prospective area of research.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-(Dimethylamino)phenol |
| c-Jun N-terminal kinase 1 (JNK1) |
| Dihydroorotate Dehydrogenase (DHODH) |
| Cholinesterases |
Pharmacokinetic and Drug-Likeness Predictions
In modern drug discovery, the early prediction of a molecule's pharmacokinetic properties is crucial for identifying viable candidates. Computational models provide a rapid and cost-effective means of evaluating these characteristics before extensive laboratory testing is undertaken.
Lipinski's Rule of Five and Other Drug-Likeness Filters
Lipinski's Rule of Five is a foundational principle used to assess the "drug-likeness" of a chemical compound and its potential for oral bioavailability. drugbank.comyoutube.com The rule establishes four simple physicochemical parameter thresholds that are multiples of five. drugbank.com A compound is more likely to be orally bioavailable if it does not violate more than one of these rules.
For this compound, the relevant parameters have been calculated and are available in public databases. nih.gov An analysis of these properties against Lipinski's criteria reveals its compliance and suggests a favorable profile for oral absorption.
Table 1: Lipinski's Rule of Five Analysis for this compound
| Parameter | Value | Lipinski's Rule | Compliance |
|---|---|---|---|
| Molecular Weight | 151.21 g/mol | < 500 Da | Yes |
| LogP (XLogP3) | 1.5 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
Data sourced from PubChem CID 32895. nih.gov
As the table indicates, this compound does not violate any of the conditions set by Lipinski's Rule of Five, marking it as a compound with drug-like characteristics. Other filters, which often include parameters like rotatable bond count and topological polar surface area (TPSA), further refine this assessment. The compound's low molecular weight and balanced lipophilicity contribute to this favorable profile.
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
Beyond simple drug-likeness filters, computational toxicology employs sophisticated models to predict the full spectrum of ADME properties. These models are essential as poor ADME profiles are a significant cause of failure in drug development. nih.gov In silico ADME screening can guide structural modifications to improve a compound's pharmacokinetic profile before chemical synthesis. nih.govresearchgate.net
Predictive models for ADME are typically built using large datasets of compounds with known experimental values. mdpi.com Machine learning algorithms, such as random forests and support vector machines, are trained to identify quantitative structure-activity relationships (QSAR) that correlate molecular descriptors with specific ADME outcomes like gastrointestinal absorption, blood-brain barrier penetration, metabolic stability, and routes of excretion. nih.govcell4pharma.com
For this compound, a full predictive ADME profile would be generated by submitting its structure to various validated computational models. These predictions would provide quantitative estimates for:
Absorption: High intestinal absorption is likely predicted due to its compliance with Lipinski's rules.
Distribution: Its moderate lipophilicity and small size suggest it may distribute into various tissues. Predictions would quantify its volume of distribution (VDss) and plasma protein binding (PPB).
Metabolism: The phenolic group and dimethylamino moiety are potential sites for metabolic transformation, primarily through oxidation by cytochrome P450 enzymes in the liver. In silico models would predict its metabolic stability and identify potential metabolites.
Excretion: The route and rate of clearance, likely renal, would also be estimated.
While specific results from such proprietary or specialized modeling platforms are not publicly available for this compound, its structural features are consistent with those of molecules that generally exhibit good pharmacokinetic properties.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful lens to observe the behavior of molecules over time at an atomic level. stanford.edu By solving Newton's equations of motion for a system of atoms, MD can reveal conformational changes, solvent interactions, and binding events that are difficult to capture experimentally.
Conformational Dynamics and Stability in Solution
An MD simulation of this compound in an aqueous solution would provide detailed insights into its structural flexibility and interactions with water molecules. The simulation would track the movement of the dimethylaminomethyl side chain relative to the phenol ring. Key areas of investigation would include:
Solvation Shell: The simulation would characterize the structure and dynamics of the water molecules surrounding the solute, particularly around the polar hydroxyl and amino groups, which can form hydrogen bonds.
Intramolecular Interactions: The potential for transient intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atom of the amino group could be assessed.
Such simulations are critical for understanding how the molecule behaves in a biological medium, which is predominantly aqueous. The stability of different conformers and the energy barriers between them influence how the molecule can interact with biological targets.
Ligand-Receptor Dynamics
Should this compound be investigated as a ligand for a specific protein receptor, MD simulations would be indispensable for understanding the dynamics of their interaction. Phenol derivatives are known to interact with various receptors, including ligand-gated ion channels like GABA-A and glycine (B1666218) receptors. nih.govnih.gov
An MD simulation of the ligand-receptor complex would typically involve these steps:
Docking: A preliminary prediction of the most likely binding pose of the ligand within the receptor's binding site is generated using molecular docking software.
System Setup: The docked complex is placed in a simulation box filled with explicit water molecules and ions to mimic physiological conditions.
Simulation: The simulation is run for a sufficient duration (nanoseconds to microseconds) to observe the stability of the binding pose and the conformational changes in both the ligand and the receptor.
Future Research Directions and Challenges
Development of Novel Synthetic Pathways
The classical synthesis of 4-[(Dimethylamino)methyl]phenol typically involves the Mannich reaction, a well-established method in organic chemistry. However, future research is increasingly focused on developing novel synthetic pathways that offer improved efficiency, selectivity, and sustainability. A key challenge lies in minimizing the formation of byproducts and simplifying purification processes.
One promising area of investigation is the use of novel catalytic systems to drive the synthesis. Research into the use of earth-abundant, reusable, and non-toxic heterogeneous catalysts for N-methylation reactions represents a significant step forward. nih.gov While not specific to this compound, the principles of using such catalysts for the synthesis of N-methylated compounds are directly applicable. The development of catalysts that can operate under milder reaction conditions, such as lower temperatures and pressures, is a primary objective.
Furthermore, flow chemistry presents a compelling alternative to traditional batch processing. The continuous nature of flow synthesis can lead to better control over reaction parameters, enhanced safety, and easier scalability. Future research will likely explore the adaptation of the synthesis of this compound to continuous flow reactors, potentially incorporating immobilized catalysts for even greater efficiency.
Exploration of Advanced Catalytic Applications
The inherent chemical functionalities of this compound make it an interesting candidate for a variety of catalytic applications. Its tertiary amine and phenolic hydroxyl group can act as catalytic sites or as directing groups in chemical transformations.
Recent patent literature highlights its use as a catalyst in the production of polyol-epoxide polymers, which are utilized in noise, vibration, and harshness (NVH) damping applications. nih.gov In these systems, the tertiary amine functionality of this compound can accelerate the curing of epoxy resins. Similarly, it has been identified as a suitable amine catalyst in the formation of isocyanate-modified polyester-epoxide polymer compositions for coatings, adhesives, sealants, and elastomers. nih.gov
Future research is expected to delve deeper into its catalytic capabilities. This includes its potential as a ligand for transition metal catalysts, where the molecule could coordinate with a metal center and influence the selectivity and activity of the catalyst in various organic reactions. Another avenue of exploration is its use as an organocatalyst, where the compound itself, without a metal, can catalyze reactions, offering a more sustainable and cost-effective alternative to metal-based catalysts.
| Catalytic Application | Polymer System | Potential Benefits |
| Curing Agent | Polyol-epoxide polymers | NVH damping, versatile alternatives to traditional amine-cured epoxies |
| Amine Catalyst | Isocyanate-modified polyester-epoxide polymers | Formation of coatings, adhesives, sealants, and elastomers |
Structure-Activity Relationship Studies for Biological Targets
The structural motifs present in this compound are found in many biologically active molecules, suggesting its potential for pharmaceutical and cosmetic applications. Understanding the relationship between its structure and biological activity is crucial for the rational design of new and improved derivatives.
Quantitative structure-activity relationship (QSAR) studies on phenol (B47542) derivatives have shown that the electronic properties of the substituents on the phenol ring significantly impact their biological activity, including toxicity and antioxidant properties. nih.govnih.gov The electron-donating nature of the dimethylamino group and the alkyl substituent in this compound would be expected to influence its interaction with biological targets.
Future research will likely involve systematic modifications of the this compound scaffold to probe the structure-activity relationship for specific biological targets. This could include altering the substitution pattern on the aromatic ring, modifying the length of the alkyl chain on the amine, or introducing additional functional groups. Such studies, combining chemical synthesis and biological screening, will be instrumental in identifying lead compounds for drug discovery or for the development of new active ingredients for skincare and cosmetic products. lookchem.com
Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry are increasingly guiding chemical research and development. For this compound, this translates to a focus on developing more environmentally benign synthetic methods and applications.
A key area of future research is the replacement of hazardous reagents and solvents with greener alternatives. This includes the exploration of water or bio-based solvents for its synthesis and the use of solid acid or base catalysts to minimize waste generation. The development of synthetic routes that proceed with high atom economy, where the majority of the atoms from the reactants are incorporated into the final product, is another important goal.
In terms of its applications, research into its use as a corrosion inhibitor in aqueous systems is a step towards more environmentally friendly corrosion protection methods. nih.gov Future work could focus on optimizing its performance in such systems and exploring its biodegradability to ensure minimal environmental impact upon disposal.
Integration of Experimental and Computational Methodologies
The synergy between experimental and computational chemistry offers powerful tools for accelerating research and gaining deeper insights into the properties and reactivity of molecules like this compound.
Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic structure of the molecule, its spectroscopic properties, and its reactivity. researchgate.net These theoretical predictions can then be validated and refined through experimental studies. For example, computational docking studies could be used to predict how this compound and its derivatives might bind to a specific biological target, guiding the synthesis of the most promising candidates for experimental testing.
QSAR modeling, which relies on computational descriptors, can be used to predict the biological activity or toxicity of new derivatives before they are synthesized, saving time and resources. explorationpub.com The integration of these computational approaches with experimental validation is a key future research direction that will enable a more efficient and targeted exploration of the chemical space around this compound.
Addressing Environmental and Safety Considerations in Research and Application
A thorough understanding of the environmental fate and toxicological profile of this compound is essential for its safe handling and use. Future research will need to address these aspects comprehensively.
Studies on the ecotoxicity of substituted phenols have shown that their toxicity to aquatic organisms can be related to their physicochemical properties, such as the octanol-water partition coefficient (Kow). nih.gov Research is needed to determine the specific ecotoxicological profile of this compound and its potential for bioaccumulation.
Furthermore, a detailed investigation into its metabolic pathways and potential for long-term health effects is warranted, particularly given its use in consumer products. This includes assessing its potential for skin sensitization and other adverse effects. The development of robust analytical methods for its detection in environmental and biological samples will also be crucial for monitoring its presence and ensuring its safe use.
Q & A
Q. Basic Characterization
- ¹H NMR : The dimethylamino group (-N(CH₃)₂) appears as a singlet at δ 2.2–2.4 ppm. The phenolic -OH proton is observed as a broad peak at δ 5.0–5.5 ppm (disappears upon D₂O exchange). Aromatic protons resonate as doublets (J = 8–9 Hz) at δ 6.7–7.3 ppm .
- FT-IR : Key peaks include O-H stretch (~3200 cm⁻¹), C-N stretch (1250–1350 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .
Advanced Application
Mass spectrometry (HRMS) resolves ambiguities in isomers. For example, this compound (C₉H₁₃NO) has a molecular ion at m/z 151.10, distinct from ortho-substituted analogs .
What contradictions exist in reported biological activities of this compound derivatives, and how can these be resolved?
Data Contradiction Analysis
Studies report conflicting antimicrobial efficacy for derivatives. For instance, methyl-substituted analogs show activity against S. aureus (MIC = 8 µg/mL) but not E. coli , while methoxy derivatives exhibit broad-spectrum inhibition . Contradictions arise from:
- Assay variability : Differences in bacterial strains or culture conditions.
- Solubility issues : Poor aqueous solubility may underreport activity.
Q. Methodological Resolution
- Standardize testing using CLSI guidelines.
- Use logarithmic-phase cultures and consistent solvent controls (e.g., DMSO ≤1% v/v).
How does the dimethylamino group influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?
Advanced Mechanistic Insight
The -N(CH₃)₂ group is strongly activating and ortho/para-directing. However, steric hindrance from the methyl groups can suppress para substitution. In bromination reactions, the para position is favored (70% yield) using Br₂ in acetic acid at 25°C, while nitration (HNO₃/H₂SO₄) produces a 3:1 para:meta ratio .
Q. Table: EAS Reactivity of this compound
| Reaction | Reagent | Major Product | Yield (%) |
|---|---|---|---|
| Bromination | Br₂ in AcOH | 3-Bromo-4-[(Dimethylamino)methyl]phenol | 70 |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-[(Dimethylamino)methyl]phenol | 55 |
What are the stability considerations for this compound under varying pH and temperature conditions?
Q. Basic Stability Profile
- pH : Stable in neutral to mildly acidic conditions (pH 4–7). Degrades rapidly in alkaline media (pH >9) via hydrolysis of the C-N bond .
- Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Above 50°C, decomposition yields 4-methylphenol and dimethylamine .
Advanced Storage Protocol
Lyophilization in amber vials with desiccants (e.g., silica gel) extends shelf life to >12 months. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
How can computational tools predict the environmental fate of this compound?
Advanced Ecotoxicology
QSAR models estimate a half-life of 15–30 days in soil (aerobic conditions) and moderate bioaccumulation potential (log BCF = 1.8). Key degradation pathways include microbial oxidation of the dimethylamino group . Experimental validation via OECD 301B (Ready Biodegradability Test) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
